3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine
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Overview
Description
The compound “3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups, including a bromobenzoyl group, two piperazine rings, and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H-NMR and 13C-NMR . These techniques can provide information about the number and type of atoms in the compound, as well as their connectivity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the bromobenzoyl group might undergo nucleophilic aromatic substitution reactions, while the piperazine rings might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the bromobenzoyl group might increase its density and boiling point, while the piperazine rings might make it more soluble in polar solvents .Scientific Research Applications
Antimicrobial Activity
Compounds with a similar structure have been synthesized and tested for their antimicrobial activity . These compounds exhibited significant antibacterial and antifungal activity, comparable to standard drugs . The antimicrobial activity is often evaluated using in vitro tests against various bacterial and fungal strains .
Anti-tubercular Agents
Some compounds with a similar structure have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Among the tested compounds, several exhibited significant activity with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Neurotoxic Potentials
Research has been conducted to investigate the neurotoxic potentials of newly synthesized pyrazoline derivatives . This includes studying the effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain, in association with behavioral parameters and swimming potential .
Anticancer Activity
Coumarins and their derivatives, which have a similar structure to the compound you mentioned, have been reported to have anticancer activity . They have been isolated from a variety of plant sources and undergo extensive investigations aimed to evaluate their potential therapeutic applications .
AntiHIV Activity
Some coumarins have been reported to have antiHIV activity . The research and development of coumarins as potential drugs have been a focus of numerous efforts .
Anticoagulant Activity
Coumarins have also been reported to have anticoagulant activity . This makes them a potential candidate for the development of new drugs .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with piperazin-1-yl and benzothiazole derivatives have been found to exhibit a wide range of biological activities . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Compounds with similar structures have been found to interact with their targets, resulting in significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, implying that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
Action Environment
The activity of similar compounds may be influenced by various factors, including the presence of other substances, temperature, ph, and more .
properties
IUPAC Name |
(4-bromophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN6O/c1-2-25-9-11-26(12-10-25)19-7-8-20(24-23-19)27-13-15-28(16-14-27)21(29)17-3-5-18(22)6-4-17/h3-8H,2,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQNJMWLLYOAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine |
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